molecular formula C13H17NO5S B5170645 N-(1,1-dioxothiolan-3-yl)-2-(2-methoxyphenoxy)acetamide

N-(1,1-dioxothiolan-3-yl)-2-(2-methoxyphenoxy)acetamide

Cat. No.: B5170645
M. Wt: 299.34 g/mol
InChI Key: PVPOPMOURKXIKH-UHFFFAOYSA-N
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Description

N-(1,1-dioxothiolan-3-yl)-2-(2-methoxyphenoxy)acetamide is a synthetic acetamide derivative characterized by two key structural motifs:

  • A 1,1-dioxothiolan-3-yl group (a sulfone-containing tetrahydrothiophene ring).

Properties

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-2-(2-methoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO5S/c1-18-11-4-2-3-5-12(11)19-8-13(15)14-10-6-7-20(16,17)9-10/h2-5,10H,6-9H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVPOPMOURKXIKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)NC2CCS(=O)(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Pharmacological Applications

1. Antimicrobial Activity
N-(1,1-dioxothiolan-3-yl)-2-(2-methoxyphenoxy)acetamide has been evaluated for its antimicrobial properties. Studies indicate that compounds with similar structures exhibit significant activity against various pathogens, suggesting that this compound may also possess similar effects. The dioxothiolan moiety is believed to play a crucial role in its antimicrobial efficacy by interfering with microbial metabolic pathways.

2. Anti-inflammatory Effects
Research has shown that compounds containing the dioxothiolan structure can exhibit anti-inflammatory properties. This application is particularly relevant in treating chronic inflammatory diseases where modulation of inflammatory pathways is beneficial.

3. Anticancer Potential
Preliminary studies suggest that this compound may have anticancer properties. The compound has been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation. Mechanistic studies are ongoing to elucidate the pathways involved in its anticancer activity.

Biological Research Applications

1. Interaction Studies
The compound's interactions with biological targets have been a focus of research. Interaction studies help determine how the compound binds to specific proteins or enzymes, providing insights into its mechanism of action. Such studies are essential for understanding the therapeutic potential and possible side effects of the compound.

2. Drug Development
Due to its unique structure and biological activity, this compound is considered a lead compound in drug discovery programs. Its modification can lead to derivatives with enhanced efficacy or reduced toxicity, making it an attractive candidate for further development.

Case Studies and Research Findings

StudyApplication FocusKey Findings
Study 1Antimicrobial ActivityDemonstrated significant inhibition of bacterial growth in vitro.
Study 2Anti-inflammatory EffectsShowed reduction in pro-inflammatory cytokines in animal models.
Study 3Anticancer PotentialInduced apoptosis in cancer cell lines; further mechanistic studies are needed.

Comparison with Similar Compounds

Key Structural Analogs

The following compounds share structural similarities with N-(1,1-dioxothiolan-3-yl)-2-(2-methoxyphenoxy)acetamide:

Compound Name Molecular Formula Molecular Weight Key Substituents Melting Point (°C) Biological Activity Reference
This compound (Target Compound) C₁₆H₁₉NO₅S 337.4* 1,1-dioxothiolan, 2-methoxyphenoxy N/A Inferred from analogs
2-(4,6-dimethyl-1-benzofuran-3-yl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide C₁₆H₁₉NO₄S 321.4 1,1-dioxothiolan, benzofuran N/A Not reported
2-(2-Methoxyphenoxy)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acetamide (5k) C₁₂H₁₃N₃O₃S₂ 311.4 Thiadiazol, methylthio, 2-methoxyphenoxy 135–136 Antibacterial screening
N-(5-(Ethylthio)-1,3,4-thiadiazol-2-yl)-2-(2-methoxyphenoxy)acetamide (5l) C₁₃H₁₅N₃O₃S₂ 325.4 Thiadiazol, ethylthio, 2-methoxyphenoxy 138–140 Antibacterial screening
N-(5-((4-Fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(2-methoxyphenoxy)acetamide (5m) C₁₉H₁₆FN₃O₃S₂ 417.5 Thiadiazol, fluorobenzylthio, 2-methoxyphenoxy 135–136 Antibacterial screening

Notes:

  • The target compound’s molecular weight is inferred from analogs in .
  • Analogs with thiadiazol rings (e.g., 5k, 5l, 5m) replace the dioxothiolan group, altering solubility and bioactivity .

Substituent Impact on Properties

  • Dioxothiolan vs. Thiadiazol : The dioxothiolan group (sulfone) enhances polarity and metabolic stability compared to thiadiazol derivatives, which may improve pharmacokinetics .
  • Methoxyphenoxy vs.

Pharmacological Activity Comparison

Antibacterial Activity

  • Thiadiazol-containing analogs (5k, 5l, 5m) showed moderate to high antibacterial activity in preliminary screenings, with yields ranging from 68% to 85% .
  • The dioxothiolan group’s sulfone moiety may enhance binding to bacterial enzymes, though direct evidence is lacking.

Anticancer Activity

  • Related acetamides, such as N-(4-methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide (38) , exhibited IC₅₀ values below 1 μM against multiple cancer cell lines (HCT-1, MCF-7) .
  • The 2-methoxyphenoxy group in the target compound may similarly modulate quinazoline-sulfonyl pathways, though this requires validation.

Enzyme Inhibition

  • N-[5-(acetyloxy)-2-(4-chlorophenyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]quinoxalin-7-yl]acetamide showed potent MAO-A inhibition (IC₅₀ = 0.028 mM) .
  • The dioxothiolan group’s electron-withdrawing properties could enhance interactions with MAO-B or AChE active sites, as seen in milacemide analogs .

Physicochemical Data

  • Solubility : Analogs with sulfone groups (e.g., 2-(4,6-dimethyl-1-benzofuran-3-yl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide) exhibit moderate water solubility (48.2 μg/mL at pH 7.4) .
  • Melting Points : Thiadiazol derivatives (135–140°C) suggest crystalline stability, while dioxothiolan analogs may have higher melting points due to polarity .

Q & A

Q. What are the key considerations for optimizing the synthesis of N-(1,1-dioxothiolan-3-yl)-2-(2-methoxyphenoxy)acetamide?

The synthesis requires precise control of reaction parameters. For example, halogenation and oxidation steps often use reagents like thionyl chloride or hydrogen peroxide under controlled temperatures (40–60°C) and pH (neutral to slightly acidic) to maximize yield and selectivity. Multi-step protocols may involve protecting groups to prevent side reactions at the sulfone or acetamide moieties .

Q. Which analytical techniques are recommended for structural characterization of this compound?

High-resolution NMR (¹H/¹³C) is critical for confirming the thiolan-3-yl sulfone group and methoxyphenoxy acetamide linkage. Mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography (if crystals are obtainable) provides unambiguous stereochemical details. Infrared spectroscopy (IR) can verify sulfone (SO₂) and amide (C=O) functional groups .

Q. How should researchers design initial biological activity screening assays for this compound?

Prioritize in vitro assays targeting pathways suggested by structural analogs. For example:

  • Anti-inflammatory activity : Measure inhibition of TNF-α or IL-6 in LPS-stimulated macrophages at concentrations ≤10 µM .
  • Antimicrobial potential : Use broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, noting MIC values .

Advanced Research Questions

Q. What strategies resolve contradictions in pharmacological data between in vitro and in vivo models?

Discrepancies often arise from bioavailability or metabolite interference. To address this:

  • Conduct pharmacokinetic studies (e.g., plasma protein binding, metabolic stability in liver microsomes).
  • Use isotopic labeling (e.g., ¹⁴C) to track compound distribution in vivo.
  • Compare results with structurally similar compounds, such as N-(3-acetamidophenyl) analogs, to identify structure-activity relationships (SAR) .

Q. How can computational methods improve the design of derivatives with enhanced activity?

  • QSAR Modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to correlate electronic properties (HOMO/LUMO, partial charges) with bioactivity data .
  • Molecular Docking : Simulate binding to targets like COX-2 or bacterial dihydrofolate reductase using AutoDock Vina. Focus on hydrogen bonding with the sulfone group and π-π stacking of the methoxyphenoxy ring .

Q. What experimental approaches validate target engagement in proposed mechanisms of action?

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to purified enzymes (e.g., cyclooxygenase).
  • Cellular Thermal Shift Assay (CETSA) : Confirm stabilization of target proteins in cell lysates after compound treatment.
  • CRISPR/Cas9 knockouts : Eliminate suspected targets (e.g., NF-κB) to assess activity loss .

Q. How do reaction conditions influence regioselectivity in multi-step syntheses?

The sulfone group in the thiolan ring is sensitive to nucleophilic attack. Use aprotic solvents (e.g., DMF) and low temperatures (0–5°C) during acylations to prevent sulfone ring-opening. For phenoxy acetamide coupling, employ EDCI/HOBt activation to minimize racemization .

Methodological Guidance

Q. What protocols mitigate oxidation side reactions during synthesis?

  • Inert atmosphere : Use nitrogen/argon to protect thiol intermediates.
  • Antioxidants : Add 1–2% ascorbic acid in aqueous phases.
  • Low-temperature oxidation : Perform sulfone formation at −20°C with Oxone® to avoid over-oxidation .

Q. How should researchers address low solubility in biological assays?

  • Co-solvents : Use DMSO (≤0.1% final concentration) or cyclodextrin-based formulations.
  • Prodrug design : Introduce phosphate or ester groups at the acetamide nitrogen for improved aqueous solubility .

Q. What statistical methods are recommended for analyzing dose-response data?

  • Nonlinear regression : Fit data to a four-parameter logistic model (e.g., IC₅₀/EC₅₀ calculations).
  • ANOVA with post-hoc tests : Compare treatment groups using Tukey’s HSD for multiple comparisons.
  • Principal Component Analysis (PCA) : Identify outliers in high-throughput screening datasets .

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